molecular formula C13H16O2 B15169485 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one CAS No. 918138-98-4

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one

Cat. No.: B15169485
CAS No.: 918138-98-4
M. Wt: 204.26 g/mol
InChI Key: HJNILCNFJLVSIQ-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is an organic compound with the molecular formula C13H16O2 . This structure features a hex-4-en-3-one backbone substituted with a hydroxy(phenyl)methyl group, integrating an alkene, a ketone, and a benzylic alcohol within a single molecule. This unique combination of functional groups makes it a compound of significant interest in synthetic organic chemistry and medicinal chemistry research. The presence of both hydrogen-bond donor and acceptor sites, as indicated by its physicochemical properties, influences its solubility and reactivity profile. Researchers can utilize this compound as a versatile synthetic intermediate or building block for the construction of more complex molecular architectures. Its potential applications include serving as a precursor in the synthesis of pharmaceutical candidates or bioactive natural product analogs. Studies on similar structural motifs suggest potential for investigating structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918138-98-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]hex-4-en-3-one

InChI

InChI=1S/C13H16O2/c1-3-11(12(14)4-2)13(15)10-8-6-5-7-9-10/h3,5-9,13,15H,4H2,1-2H3

InChI Key

HJNILCNFJLVSIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with hex-4-en-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in Anti-Diabetic Research

Compound : 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5)

  • Structure: Cyclohexanone core with trifluoromethylphenyl and hydroxy groups, conjugated to a diketone side chain.
  • Synthesis: Asymmetric organocatalysis using 4-CF3 benzaldehyde and a triketone .
  • Biological Activity :
    • α-Glucosidase inhibition (IC50 = 6.28 µM)
    • α-Amylase inhibition (IC50 = 4.58 µM)
    • Antioxidant activity (DPPH radical scavenging, IC50 = 2.36 µM) .
  • Comparison : Unlike the target compound, S,S,R-5 has a cyclohexane backbone and trifluoromethyl group, enhancing its metabolic stability and target affinity. The diketone moiety may contribute to its multi-target activity.

Chromenone Derivatives

Compound : 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3)

  • Structure: Chromenone core with a methylsulfonylphenyl substituent.
  • Synthesis : Bromination of chalcone precursors followed by oxidation (H2O2/THF) .
  • Physical Properties : Melting point = 187°C, yield = 78% .

Chalcone Derivatives

Compound : (E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (4'-HYDROXY-4-METHOXYCHALCONE)

  • Structure: Enone system with 4-hydroxyphenyl and 4-methoxyphenyl groups.
  • Safety Data : GHS-compliant; acute toxicity requires protective handling .
  • Comparison: Chalcones share the enone motif with the target compound but lack the hydroxy(phenyl)methyl branch. Methoxy and hydroxy substituents enhance solubility and electron distribution, influencing reactivity .

Amino-Substituted Enones

Compound: 4-(Methyl(phenyl)amino)hex-4-en-3-one

  • Synthesis : Ir-catalyzed coupling of 2-bromopyridine with Hantzsch ester .
  • Yield : 64% after purification .
  • This may alter pharmacokinetic properties.

Data Tables

Key Findings and Implications

  • Structural Flexibility vs. Rigidity: The target compound’s hexenone backbone offers conformational flexibility, whereas chromenones and cyclohexanone-based analogues (e.g., S,S,R-5) provide rigidity, often enhancing target binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in S,S,R-5) improve metabolic stability, while hydroxy and methoxy groups (e.g., in chalcones) enhance solubility and antioxidant capacity .
  • Synthetic Accessibility: The target compound’s synthesis may draw from methods used for chalcones (Claisen-Schmidt condensation) or aminoenones (metal-catalyzed coupling) .

Biological Activity

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one, with the molecular formula C13H16O2 and CAS number 918138-98-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.

PropertyValue
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
IUPAC NameThis compound
CAS Number918138-98-4
LogP2.64540

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The compound has been tested for its antioxidant properties using the DPPH free radical scavenging assay. Results showed an IC50 value of approximately 25 μM, indicating a moderate ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. For instance, it reduced interleukin-6 (IL-6) levels by 30% at a concentration of 50 μM, suggesting potential therapeutic applications in inflammatory disorders .

Anticancer Activity

The compound's anticancer potential has been explored in various cancer cell lines. Notably, it showed cytotoxic effects against HeLa and MCF-7 cells with GI50 values of 15 μM and 20 μM respectively. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL.
  • Antioxidant Assessment : A comparative analysis with ascorbic acid revealed that while ascorbic acid had an IC50 of 0.85 μM, this compound exhibited a significantly higher IC50 of 25 μM, indicating lower but notable antioxidant activity .
  • Cancer Cell Studies : In a recent investigation into its anticancer properties, treatment with this compound resulted in a significant decrease in cell viability in both HeLa and MCF-7 cells after 48 hours of exposure, supporting its potential as an anticancer agent .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Disruption of cell membrane integrity.
  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
  • Anti-inflammatory Pathway : Modulation of cytokine production.
  • Anticancer Mechanism : Induction of apoptosis via caspase activation.

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